molecular formula C23H25N3O5 B2459744 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-33-6

8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2459744
CAS No.: 1021032-33-6
M. Wt: 423.469
InChI Key: SSHNQMUZCZFMIU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with dual phenoxy substitutions: a 2-phenoxyethyl group at position 3 and a 2-phenoxyacetyl group at position 8. The phenoxy moieties confer distinct electronic and steric properties, influencing its solubility, metabolic stability, and target interactions.

Properties

IUPAC Name

8-(2-phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c27-20(17-31-19-9-5-2-6-10-19)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHNQMUZCZFMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with phenoxyacetyl chloride and phenoxyethylamine under controlled conditions to yield the final product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, where reagents like sodium hydroxide or potassium tert-butoxide are used. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The potential pharmaceutical applications of 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are significant due to its structural characteristics:

  • Antimicrobial Activity : Research indicates that triazaspiro compounds exhibit substantial antimicrobial properties. A study showed effective inhibition against various microbial strains, suggesting potential use in treating infections .
Study FocusFindings
Antimicrobial ActivityEffective against multiple microbial strains
Antiparasitic PropertiesSignificant inhibition observed in related compounds

Agricultural Applications

The compound is also explored for its insecticidal properties:

  • Insect Growth Regulation : Similar compounds have been documented to disrupt normal growth processes in insects, leading to effective pest control over extended periods .
PropertyDescription
Mode of ActionDisrupts normal growth processes in insects
Efficacy DurationPotentially effective for up to two months

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related triazaspiro compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on the triazaspiro framework.

Case Study 2: Insecticidal Activity

In field trials involving related compounds, researchers observed that the application of these triazaspiro derivatives led to a marked reduction in pest populations on crops. The mode of action was linked to interference with developmental processes in target insects.

Environmental Impact

The environmental safety profile of similar compounds suggests that this compound could be favorable for agricultural applications. Studies indicate moderate environmental mobility and acute ecotoxicity to certain non-target organisms like earthworms .

Environmental PropertyDescription
MobilityModerate
EcotoxicityModerate acute effects observed

Mechanism of Action

The mechanism of action of 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs, their substituents, and biological activities:

Compound Name (Substituents) Key Features Biological Activity/Findings References
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione Fluorophenoxyethyl group at C3; amino group at C8 Anticonvulsant activity (SAR studies show fluorinated groups enhance potency)
8-(2-ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Ethoxyethyl group at C8 Synthesized in 24% yield; m.p. 282–284°C; used as a precursor for further modifications
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl group at C8 Intermediate in catalytic PHD2 inhibition studies; hydrogenolysis yields unsubstituted core
3-methyl pyridine-substituted derivative (Compound 11) Pyridine ring at C2; chelating group Potent prolyl hydroxylase (PHD2) inhibitor (IC50 < 100 nM); crystal structure resolved
MDL 100,907 (non-spiro reference) Non-spiro 5-HT2A antagonist CNS selectivity (>500-fold vs. D2/α1 receptors); preclinical antipsychotic potential

Key Insights from Structural Modifications

Substituent Position and Activity: C8 Modifications: The 2-phenoxyacetyl group in the target compound differs from ethoxyethyl () or benzyl () groups. C3 Substituents: The 2-phenoxyethyl group contrasts with fluorophenoxyethyl () or pyridinyl groups (). Fluorine in analogs enhances anticonvulsant activity, while pyridine enables metal chelation critical for enzyme inhibition .

Synthetic Challenges: Yields for spirocyclic analogs vary widely. For example, ethoxyethyl derivatives (24% yield, ) are less efficiently synthesized than benzyl derivatives (quantitative yield via hydrogenolysis, ). The target compound’s phenoxyacetyl group may require specialized acylating agents or protective strategies .

Therapeutic Potential: Enzyme Inhibition: Pyridine/imidazole-substituted analogs () inhibit PHD2 via Fe(II) chelation. The target’s lack of chelating groups suggests divergent targets, possibly GPCRs or kinases. CNS Applications: Phenoxy groups may align with 5-HT2A antagonism (as in MDL 100,907, ), but structural differences (spiro vs. non-spiro) necessitate further profiling .

Biological Activity

The compound 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known as 1,3,8-triazaspiro[4.5]decane derivatives , which have garnered attention for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is C15H19N3O2C_{15}H_{19}N_{3}O_{2}. The compound features a spirocyclic structure that contributes to its unique biological properties.

Physical Properties

PropertyValue
Molecular Weight269.33 g/mol
Boiling PointNot available
SolubilitySoluble in DMSO
Storage ConditionsKeep in dark place
  • Prolyl Hydroxylase Inhibition : The compound has been identified as a potent inhibitor of prolyl hydroxylase (PHD) enzymes, which play a critical role in regulating erythropoietin (EPO) levels. Inhibition of PHD can lead to increased EPO production, making these compounds potential candidates for treating anemia .
  • Cardioprotective Effects : Recent studies indicate that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit permeability transition pores (PTPs) in mitochondria through mechanisms independent of the traditional pathways associated with known inhibitors like Oligomycin A. This suggests a safer profile for these compounds in preventing mitochondrial dysfunction .
  • Opioid Receptor Agonism : Another significant biological activity is the selective agonism of delta opioid receptors (DORs). This activity may provide therapeutic benefits for neurological and psychiatric disorders without the adverse effects commonly associated with traditional opioid therapies .

Case Studies

  • Erythropoietin Regulation : A study demonstrated that spirohydantoins significantly upregulated EPO levels in various preclinical models, suggesting their utility in treating conditions like chronic kidney disease .
  • Mitochondrial Protection : In vitro experiments showed that 1,3,8-triazaspiro[4.5]decane derivatives did not adversely affect cell viability or ATP levels when compared to Oligomycin A treatment, highlighting their potential as safer alternatives for mitochondrial protection .
  • Analgesic Properties : A novel class of DOR-selective agonists was identified through high-throughput screening, with compounds exhibiting anti-allodynic effects in pain models without significant side effects typical of existing DOR agonists .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 8-(2-phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : The compound can be synthesized via reductive amination or multi-step coupling reactions. A common approach involves:

Bucherer–Berg reaction to introduce hydantoin rings (e.g., converting piperidone derivatives to spirohydantoins via ammonium carbonate and sodium cyanide under microwave or reflux conditions) .

Ullmann coupling for aryl-ether bond formation, followed by Boc deprotection using formic acid or HCl .

Acylation : Reacting the intermediate with 2-phenoxyacetyl chloride in dichloromethane using triethylamine as a base .
Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol eluents) .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm spirocyclic structure (e.g., δ ~178 ppm for carbonyl groups) and substituent integration .
  • IR : Detect C=O stretches (~1700–1750 cm⁻¹) and C-O-C ether linkages (~1110 cm⁻¹) .
  • Mass Spectrometry : Use HRMS-ESI to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental Analysis : Match experimental vs. calculated C/H/N percentages (±0.4%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs by varying substituents (e.g., phenoxyethyl/acetyl groups) via sulfonation, alkylation, or acylation .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., PHD2/PHD3) or anticonvulsant models. Use IC₅₀ values to rank potency .
  • Key Findings :
  • Pyridine or imidazole rings at the 2-position enhance metal chelation and PHD inhibition .
  • Bulky substituents (e.g., butoxypropyl) may reduce cellular permeability .

Q. How to resolve conflicting bioactivity data across different assays (e.g., in vitro vs. cellular models)?

  • Methodological Answer :

  • Assay Optimization :
  • Standardize enzyme source (e.g., truncated vs. full-length PHD2) and substrate (HIF-1α CODD/NODD peptides) .
  • Adjust Fe(II)/Mn(II) cofactors to mimic physiological conditions .
  • Data Normalization : Compare % inhibition at fixed concentrations (e.g., 10 µM) and validate with dose-response curves .
  • Mechanistic Studies : Use X-ray crystallography (e.g., PHD2-ligand complexes) to identify binding interactions conflicting with cellular data .

Q. What computational strategies predict binding affinity and selectivity for spirocyclic derivatives?

  • Methodological Answer :

  • Molecular Docking : Use programs like AutoDock Vina to model ligand-enzyme interactions (e.g., PHD2’s catalytic domain) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (e.g., RMSD/RMSF plots) .
  • QSAR Models : Corrogate substituent hydrophobicity (ClogP) and steric parameters (TPSA) with IC₅₀ values .

Q. How to improve metabolic stability without compromising potency?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability .
  • Cytochrome P450 Screening : Use liver microsomes to identify metabolic hotspots (e.g., phenoxyethyl oxidation) .
  • Stability Testing : Monitor compound degradation in simulated gastric fluid (pH 1.2) and plasma .

Data Contradiction Analysis

  • Example : Conflicting PHD2 inhibition data for pyridine vs. thiophene derivatives .
    • Resolution : Thiophene’s weaker metal chelation reduces activity; confirm via UV-Vis spectroscopy (shift in λmax upon Fe(II) binding) .

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